molecular formula C8H16NaO2 B104734 Sodium 2-ethylhexanoate CAS No. 19766-89-3

Sodium 2-ethylhexanoate

Cat. No.: B104734
CAS No.: 19766-89-3
M. Wt: 167.20 g/mol
InChI Key: JRVKWZTUEHWGRW-UHFFFAOYSA-N
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Description

Sodium 2-ethylhexanoate is a chemical compound with the molecular formula C8H15NaO2. It is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol. This compound is widely used in various industrial applications, including as a catalyst, stabilizer, and intermediate in chemical synthesis .

Scientific Research Applications

Mechanism of Action

Target of Action

Sodium 2-ethylhexanoate, a carboxylic acid, is known to interact with β-carbonic anhydrases (CAs, EC 4.2.1.1) from pathogenic fungi Cryptococcus neoformans (Can2) and Candida albicans (Nce103) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It has been suggested that the differences in the teratologic effects of the enantiomers of this compound are likely due to their specific interaction with chiral molecules in the target .

Biochemical Pathways

Given its interaction with carbonic anhydrases, it can be inferred that it may influence the carbon dioxide and bicarbonate equilibrium in the cell, which is crucial for many biological processes including ph regulation and co2 transport .

Pharmacokinetics

Pharmacokinetic analyses for each of the enantiomers of this compound were performed in maternal plasma, maternal muscle, and embryo. The peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration . The area under the concentration versus time curve values for the two enantiomers were approximately 10% higher for the ®-antipode because of a slightly slower elimination of this compound .

Result of Action

It has been demonstrated that the ®-enantiomer of this compound is a more potent teratogen than the (s)-enantiomer for inducing exencephaly and other organ malformations .

Safety and Hazards

Sodium 2-ethylhexanoate is suspected of damaging fertility or the unborn child . It may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Sodium 2-ethylhexanoate is a catalyst used in a variety of industrial processes . It is a highly efficient catalyst, and its use can reduce the amount of energy and time required for a reaction . Its future directions could involve further optimization of its synthesis process and exploration of its potential applications in various industrial processes .

Biochemical Analysis

Biochemical Properties

Sodium 2-ethylhexanoate plays a crucial role in biochemical reactions. It is primarily used in the acylation of amines . The compound interacts with various enzymes and proteins, facilitating the formation of amine compounds through reductive amination with sodium carbonate

Cellular Effects

The effects of this compound on cellular processes are not fully understood. It is known that the compound can influence cell function. For instance, it has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to changes in gene expression and enzyme activity . The compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules and influencing enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited . Further in vitro or in vivo studies are needed to fully understand these temporal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving 2-ethylhexanoic acid in an organic solvent, such as methanol or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-ethylhexanol with sodium hydroxide in the presence of a catalyst such as copper (II) oxide. The reaction is carried out under atmospheric pressure and optimized to achieve a high yield of the product .

Chemical Reactions Analysis

Properties

CAS No.

19766-89-3

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

IUPAC Name

sodium;2-ethylhexanoate

InChI

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

JRVKWZTUEHWGRW-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(CC)C(=O)[O-].[Na+]

SMILES

CCCCC(CC)C(=O)[O-].[Na+]

Canonical SMILES

CCCCC(CC)C(=O)O.[Na]

19766-89-3

physical_description

Liquid

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

2-Ethylhexanoic Acid Sodium Salt;  2-Ethylcaproic Acid Sodium Salt; _x000B_Sodium 2-Ethylcaproate; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 120 g (3.0 moles) of sodium hydroxide was dissolved in 500 ml of distilled water. 2-Ethylhexanoic acid (475 g, 3.3 moles) was added with stirring to form sodium 2-ethylhexanoate. In a separate container, 200 g (0.5 mole) of chromium nitrate nonahydrate was dissolved in 500 ml of distilled water. The chromium nitrate solution was slowly added to the sodium 2-ethylhexanoate solution with good stirring. When the addition was complete, 500 ml of hexane were added and stirring was continued for 10 minutes. The layers were separated and the hexane layer containing the aquated chromium III tri-2-ethylhexanoate was washed with dilute sodium hydroxide solution, water, dilute sodium carbonate solution and finally with distilled water. The hexane solution was then dried over anhydrous magnesium sulfate. Most of the hexane was removed under reduced pressure and the resulting concentrate was slowly added to 500 ml of acetone. The resulting blue granular solid was filtered and air dried to yield 130 g (54%) of aquated chromium tri-2-ethylhexanoate. Molecular weight determination indicated that the compound is polymeric in nature, probably due to the oxygen bridging of chromium atoms.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
475 g
Type
reactant
Reaction Step Two
Name
sodium 2-ethylhexanoate

Synthesis routes and methods II

Procedure details

Solution A was prepared by the addition of 300 g of zirconium acid sulfate to 370 g of water. A second aqueous solution (Solution B) containing an excess amount of base in an amount of 0.101 excess equivalents per equivalent of the zirconium acid sulfate of Solution A was prepared as follows: Sodium 2-ethylhexanoate was prepared in situ by adding 133.0 g of 2-ethylhexanoate acid to 643.4 g of water and a neutralizing amount of 73.9 g of sodium hydroxide (an exact equivalent). Sodium carbonate was added in an amount of 155.4 g to provide a 10.1% excess of basic equivalents per equivalent of zirconium acid sulfate. An amount of 373.7 g of mineral spirits and 15.3 g of butyl cabitol was added to provide organic phase material for product collection before combining the solutions.
Name
zirconium
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
370 g
Type
solvent
Reaction Step One
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Solution A
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
643.4 g
Type
solvent
Reaction Step Three
Quantity
73.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Sodium 2-ethylhexanoate
Name
zirconium

Synthesis routes and methods III

Procedure details

A solution of 120g (3.0 moles) of sodium hydroxide was dissolved in 500 ml of distilled water. 2-Ethylhexanoic acid (491g. 3.3. moles) was added with stirring to form sodium 2-ethylhexanoate. In a separate container 200g (0.5 mole) of chromium nitrate nonahydrate was dissolved in 500 ml of distilled water. The chromium nitrate solution was slowly added to the sodium 2-ethylhexanoate solution with good stirring. When the addition was complete, 500 ml of hexane were added and stirring was continued for 10 minutes. The layers were separated and the hexane layer containing the aquated chromium III tri-2-ethylhexanoate was washed with dilute sodium hydroxide solution, water, dilute sodium carbonate solution and finally with distilled water. The hexane solution was then dried over anhydrous magnesium sulfate. Most of the hexane was removed under reduced pressure and the resulting concentrate was slowly added to 500 ml of acetone. The resulting blue granular solid was filtered and air dried to yield 130g (54%) of aquated chromium tri-2-ethylhexanoate. Molecular weight determination indicated that the compound is polymeric in nature, probably due to the oxygen bridging of chromium atoms.
[Compound]
Name
120g
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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sodium 2-ethylhexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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